molecular formula C22H16FN5O3S B2845262 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 2034327-43-8

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2845262
CAS No.: 2034327-43-8
M. Wt: 449.46
InChI Key: XLUFCEVMCXUNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide features a structurally complex scaffold combining a tetrahydropyrimidine-dione core, a 2-fluorophenyl substituent, and a dihydroimidazo[2,1-b]thiazole moiety linked via a carboxamide group. The 2-fluorophenyl group may enhance metabolic stability and binding affinity, while the dihydroimidazothiazole ring could contribute to rigidity and lipophilicity, influencing pharmacokinetics.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O3S/c23-15-6-2-4-8-18(15)28-20(30)14(11-24-21(28)31)19(29)25-16-7-3-1-5-13(16)17-12-27-9-10-32-22(27)26-17/h1-8,11-12H,9-10H2,(H,24,31)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUFCEVMCXUNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CNC(=O)N(C4=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties . Research indicates that derivatives containing imidazo[2,1-b]thiazole and tetrahydropyrimidine structures exhibit significant biological activities against various cancer cell lines.

Case Studies and Findings

  • In vitro Studies : Preliminary studies have shown that the compound can suppress the growth of kidney cancer cells. Its effectiveness against other types of cancer, such as prostate and colon cancer, appears to be less pronounced.
  • Mechanism of Action : The exact mechanism is still under investigation, but it is hypothesized that the compound may interact with specific enzymes involved in cancer progression or pathways associated with cellular resistance to chemotherapy .

Antimicrobial Properties

Compounds with similar structural frameworks have been reported to possess antimicrobial activities. The thiazole moiety is particularly noted for its ability to inhibit bacterial growth.

Research Insights

  • Biological Activity : Related compounds have demonstrated significant antimicrobial effects against a range of pathogens. The presence of the imidazo[2,1-b]thiazole ring enhances these properties by potentially disrupting bacterial cell function .

Synthetic Applications

The unique structure of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide allows it to serve as a valuable intermediate in organic synthesis.

Synthetic Routes

  • Multi-step Synthesis : The synthesis typically involves several steps including cyclization reactions and coupling methods. For instance:
    • Formation of the imidazothiazole ring through cyclization.
    • Introduction of phenyl groups via palladium-catalyzed cross-coupling reactions.
    • Finalization through functional group modifications to yield the desired carboxamide structure .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

SAR Analysis

  • Compounds with modifications on the phenyl or thiazole rings often exhibit enhanced potency against specific biological targets. For example:
    • Substituted derivatives have shown improved anticancer activity compared to their unsubstituted counterparts.
    • The presence of fluorine in the structure may increase lipophilicity and improve bioavailability .

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following table highlights structural analogs and their comparative features:

Compound Name Core Structure Key Substituents/Modifications Biological Activity (Reported) Binding Affinity (kcal/mol) Reference
Target Compound Tetrahydropyrimidine-dione 2-fluorophenyl, dihydroimidazothiazole, carboxamide Hypothesized KFase inhibition Not reported -
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Tetrahydropyrimidine-dione 4-fluorophenyl, carboxylic acid KFase inhibitor (in silico) -8.7
N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Pyrimidine-dione 2-fluorobenzamide KFase inhibitor (in silico) -9.0
ND-12025 (2,6-Dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridine-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide) Imidazothiazole Trifluoromethylphenoxy pyridine, methyl groups Not specified Not reported
Dasatinib (SPRYCEL®) Thiazole-carboxamide Chlorophenyl, piperazine, methylpyrimidine BCR-ABL kinase inhibitor Clinically validated

Key Observations

Substituent Positioning : The target compound’s 2-fluorophenyl group differs from the 4-fluorophenyl in ’s analog. Fluorine’s position can drastically alter steric and electronic interactions with target enzymes .

Carboxamide vs. Carboxylic Acid : Replacing the carboxylic acid (in ’s analog) with a carboxamide may enhance membrane permeability and reduce ionization, improving bioavailability.

Such features could enhance binding to hydrophobic enzyme pockets.

Comparison with ND-12025: Both compounds share an imidazothiazole core, but ND-12025’s trifluoromethylphenoxy-pyridine substituent suggests divergent target selectivity, possibly favoring kinase over KFase inhibition .

Research Findings and Hypotheses

  • KFase Inhibition Potential: The target compound’s structural similarity to ’s analogs suggests possible KFase inhibition, though its binding affinity remains unquantified. The dihydroimidazothiazole group may improve affinity compared to the -8.7 kcal/mol value of the 4-fluorophenyl analog .
  • Synthetic Feasibility : Analogous compounds (e.g., ’s dasatinib) are synthesized via carboxamide coupling reactions, suggesting viable routes for the target compound’s production.
  • Limitations : Direct comparative data (e.g., IC50, in vivo efficacy) are absent for the target compound, necessitating further empirical validation.

Q & A

Q. What synthetic routes are recommended for optimizing the yield of the compound?

The compound’s synthesis involves multi-step reactions, including cyclization and substitution. Key steps include:

  • Cyclization in DMF : Use iodine and triethylamine to facilitate cyclization of intermediates, as demonstrated in thiadiazole derivatives (e.g., cyclization of N-(2,2,2-trichloroethyl)carboxamides) .
  • Reflux conditions : React 2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline with activated pyrimidine-carboxylic acid derivatives under reflux in ethanol or acetonitrile for 6–12 hours .
  • Protection of sensitive groups : Employ Boc-protection for amines or thiols during intermediate synthesis to prevent side reactions .

Q. Which analytical techniques are critical for structural validation?

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. For example, pyrimidine carbonyl signals typically appear at δ 160–170 ppm in 13^{13}C NMR .
  • X-ray crystallography : Resolve ambiguous NOE effects (e.g., distinguishing imidazothiazole vs. pyrimidine ring conformations) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy, especially for halogenated or sulfur-containing intermediates .

Q. How can researchers ensure compound stability during storage and handling?

  • Storage : Keep in inert atmospheres (argon) at –20°C to prevent oxidation of the dihydroimidazothiazole moiety .
  • Solvent selection : Avoid DMSO for long-term storage due to hygroscopicity; use anhydrous DCM or acetonitrile instead .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) over 14 days .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Synthesize analogs with substitutions on the 2-fluorophenyl (e.g., Cl, CF3_3) or pyrimidine-dione groups. Compare IC50_{50} values in enzyme inhibition assays .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with the pyrimidine-2,4-dione moiety .
  • Metabolic stability : Replace the methylthio group in related thiazolo-pyrimidines with bioisosteres (e.g., trifluoromethyl) to enhance metabolic resistance .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Molecular dynamics (MD) simulations : Run 100-ns MD trajectories to assess target binding stability, which may explain discrepancies in docking scores vs. in vitro results .
  • Free energy perturbation (FEP) : Quantify binding affinity differences caused by subtle structural variations (e.g., fluorophenyl vs. chlorophenyl) .
  • Off-target screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended targets that may skew bioactivity data .

Q. How can researchers model the compound’s pharmacokinetics for in vivo studies?

  • Caco-2 permeability assays : Measure apical-to-basolateral transport to predict intestinal absorption. Imidazothiazole derivatives often show moderate permeability (Papp_{app} ~5 × 106^{-6} cm/s) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance. Add NADPH cofactor to assess oxidative metabolism .
  • Plasma protein binding (PPB) : Use ultrafiltration or equilibrium dialysis; >90% PPB may necessitate dosage adjustments .

Q. What experimental designs address low aqueous solubility in bioassays?

  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations (e.g., 20% HP-β-CD) to enhance solubility without cytotoxicity .
  • Salt formation : React the carboxamide group with sodium or meglumine to improve solubility at physiological pH .
  • Nanoformulation : Prepare liposomal encapsulates (e.g., DSPC:cholesterol, 55:45 mol%) to maintain activity in cellular uptake assays .

Q. How can synergistic effects be evaluated in multi-target therapeutic strategies?

  • Combination index (CI) method : Test with known kinase inhibitors (e.g., dasatinib) using the Chou-Talalay model to quantify synergy (CI <1) .
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify co-regulated pathways (e.g., apoptosis and oxidative stress) .
  • In vivo efficacy : Administer with adjuvants (e.g., SRT1720) in xenograft models and monitor tumor volume reduction via caliper measurements .

Methodological Considerations

Q. How should researchers handle intermediates with reactive functional groups?

  • Thiol protection : Use trityl or acetamidomethyl (Acm) groups during synthesis to prevent disulfide formation .
  • Low-temperature reactions : Conduct lithiation or Grignard reactions at –78°C to stabilize reactive intermediates .
  • Workup protocols : Quench excess reagents (e.g., NaBH4_4) with acetone before extraction to avoid gas formation .

Q. What statistical approaches optimize reaction conditions?

  • Design of Experiments (DoE) : Apply Box-Behnken designs to optimize temperature, solvent ratio, and catalyst loading. For example, vary DMF:H2_2O (70:30 to 90:10) and K2_2CO3_3 (1–3 equiv.) .
  • Response surface methodology (RSM) : Model yield as a function of reaction time (12–48 h) and microwave irradiation power (50–150 W) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.